![molecular formula C20H12ClFN2O2 B3441556 N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B3441556.png)
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
Overview
Description
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the benzoxazole ring, along with the chloro and fluorobenzamide groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized using 2-aminophenol and an appropriate aldehyde or carboxylic acid under acidic or basic conditions.
Coupling with Fluorobenzamide: The final step involves coupling the benzoxazole derivative with 2-fluorobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-bromobenzamide
- N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide
Comparison:
- Uniqueness: The presence of the fluorobenzamide group in N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide enhances its lipophilicity and bioavailability compared to its chloro, bromo, and iodo counterparts .
- Biological Activity: The fluorine atom’s electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O2/c21-13-8-9-17-18(11-13)26-20(24-17)12-4-3-5-14(10-12)23-19(25)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCROFFSDRINOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3441478.png)
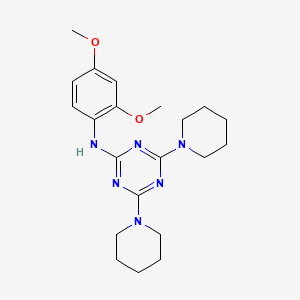
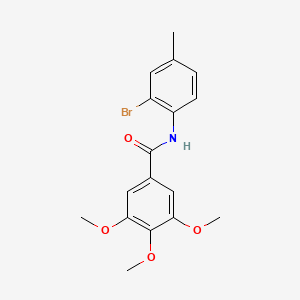
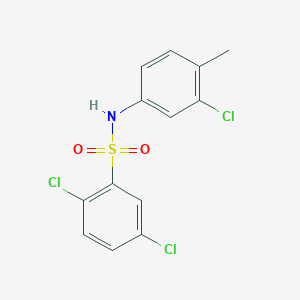
![Phenyl-[4-(4-phenylpiperazine-1-carbonyl)phenyl]methanone](/img/structure/B3441518.png)
![1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B3441536.png)
![1-(3-Chlorophenyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3441543.png)
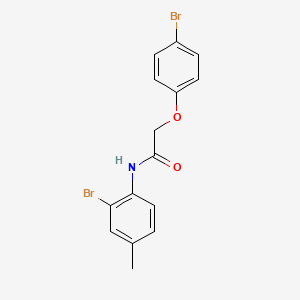
![5-[(5-Bromo-2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3441562.png)
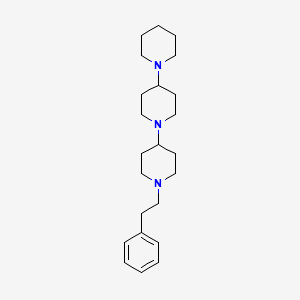
![4-Methyl-1-({5-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B3441570.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3441577.png)
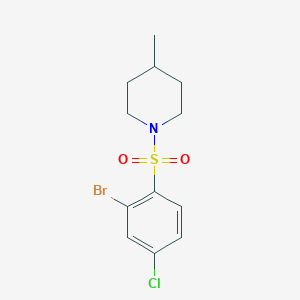
![3-chloro-N-(2-hydroxy-5-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3441598.png)
